molecular formula C10H12O3 B1332457 3-(3-Methylphenoxy)propanoic acid CAS No. 25173-36-8

3-(3-Methylphenoxy)propanoic acid

Cat. No. B1332457
CAS RN: 25173-36-8
M. Wt: 180.2 g/mol
InChI Key: CMDDTCGPFWGGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenoxy)propanoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 g/mol . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(3-Methylphenoxy)propanoic acid is 1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(3-Methylphenoxy)propanoic acid has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 168 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Material Science and Polymer Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a compound similar to 3-(3-Methylphenoxy)propanoic acid, has been explored as a renewable building block in material science. Specifically, it's used to enhance the reactivity of molecules towards benzoxazine ring formation, a crucial step in the synthesis of polybenzoxazines. These materials demonstrate promising thermal and thermo-mechanical properties for various applications, showcasing the potential of renewable phloretic acid as an alternative to phenol. This novel approach opens doors to numerous applications in materials science due to the vast array of –OH bearing compounds used in the field (Trejo-Machin et al., 2017).

Chemical Analysis and Environmental Monitoring

The determination of phenoxy herbicides, including derivatives similar to 3-(3-Methylphenoxy)propanoic acid, in environmental samples is crucial for monitoring and ensuring ecological safety. A sensitive and accurate method for the determination of phenoxy herbicides in water, using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, has been developed. This method is vital for resolving analytes and determining them sensitively, showcasing the significance of such compounds in environmental analysis (Nuhu et al., 2012).

Pharmacological and Biological Studies

Compounds structurally related to 3-(3-Methylphenoxy)propanoic acid have been a focus in pharmacological research. For instance, 3-Quinolin-4-one propanoic acids, bearing molecular similarity with fluoroquinolone antibiotics, are considered a prospective scaffold for creating new antimicrobial drugs. The analytical methods and quality control of promising active pharmaceutical ingredients (API) among these derivatives highlight the compound's relevance in drug development and healthcare (Zubkov et al., 2016).

properties

IUPAC Name

3-(3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDDTCGPFWGGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353771
Record name 3-(3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenoxy)propanoic acid

CAS RN

25173-36-8
Record name 3-(3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methylphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner analogous to that of Step C of Example 2, by the reaction of 2.0 grams (0.012 mole) of 3-(3-methylphenoxy)propan-1-ol and 10 mL of Jones Reagent in 30 mL of acetone. The yield of subject compound was 1.5 grams. The NMR spectrum was consistent with the proposed structure.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.